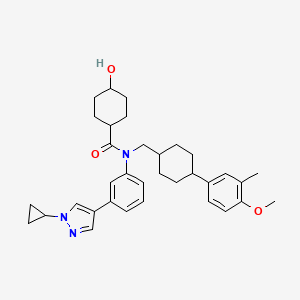
Vtsegaglqlqk-13C6,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vtsegaglqlqk-13C6,15N2: is a stable isotope-labeled compound. It is an amino acid sequence in the C-terminal region of recombinant human alpha-acid glucosidase (rhGAA). This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Vtsegaglqlqk-13C6,15N2 involves the incorporation of stable isotopes of carbon and nitrogen into the amino acid sequence. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced peptide synthesis techniques .
Industrial Production Methods: : Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of automated peptide synthesizers and rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: : Vtsegaglqlqk-13C6,15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions to achieve the desired modifications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products: : The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may yield substituted analogs .
Aplicaciones Científicas De Investigación
Chemistry: : Vtsegaglqlqk-13C6,15N2 is used as a tracer in quantitative analysis during drug development. The incorporation of stable isotopes allows for precise measurement of drug metabolism and pharmacokinetics .
Biology: : In biological research, this compound is used to study protein-protein interactions and protein dynamics. It is particularly useful in mass spectrometry-based proteomics .
Medicine: : this compound is employed in the development of therapeutic proteins and the analysis of anti-drug antibodies in plasma. It helps in quantitatively analyzing the therapeutic effects of recombinant human alpha-acid glucosidase .
Industry: : In the industrial sector, this compound is used in the production of stable isotope-labeled peptides for various applications, including quality control and process optimization .
Mecanismo De Acción
Vtsegaglqlqk-13C6,15N2 exerts its effects by binding to anti-drug antibodies in plasma. This binding allows for the quantitative analysis of therapeutic effects. The molecular targets and pathways involved include the C-terminal region of recombinant human alpha-acid glucosidase and the anti-drug antibodies .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other stable isotope-labeled peptides and proteins, such as L-Lysine-2HCl-13C6,15N2 and other isotope-labeled amino acids .
Uniqueness: : Vtsegaglqlqk-13C6,15N2 is unique due to its specific amino acid sequence and the incorporation of carbon-13 and nitrogen-15 isotopes. This combination makes it particularly useful for quantitative analysis in various scientific research applications .
Propiedades
Fórmula molecular |
C52H91N15O19 |
|---|---|
Peso molecular |
1238.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C52H91N15O19/c1-24(2)19-33(47(80)62-31(13-16-37(55)71)46(79)65-34(20-25(3)4)48(81)63-30(12-15-36(54)70)45(78)64-32(52(85)86)11-9-10-18-53)60-39(73)22-57-43(76)27(7)59-38(72)21-58-44(77)29(14-17-40(74)75)61-49(82)35(23-68)66-51(84)42(28(8)69)67-50(83)41(56)26(5)6/h24-35,41-42,68-69H,9-23,53,56H2,1-8H3,(H2,54,70)(H2,55,71)(H,57,76)(H,58,77)(H,59,72)(H,60,73)(H,61,82)(H,62,80)(H,63,81)(H,64,78)(H,65,79)(H,66,84)(H,67,83)(H,74,75)(H,85,86)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,41-,42-/m0/s1/i9+1,10+1,11+1,18+1,32+1,52+1,53+1,64+1 |
Clave InChI |
TWMAHBQKXSQBDH-AEFZRLKMSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)

![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)






![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)

